molecular formula C22H24N4O B6126126 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

Numéro de catalogue B6126126
Poids moléculaire: 360.5 g/mol
Clé InChI: ROYOQCCLNJHVCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as BPP-1, is a pyrimidinone derivative that has been studied for its potential therapeutic properties. BPP-1 has been found to exhibit significant pharmacological activity, making it a promising candidate for further research and development.

Mécanisme D'action

The mechanism of action of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the modulation of dopamine receptor activity. 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to act as a partial agonist at the dopamine D2 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to exhibit a range of biochemical and physiological effects, including the modulation of dopamine receptor activity, the regulation of mood and motivation, and the potential treatment of depression, anxiety, and neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential as a therapeutic agent for the treatment of a range of neurological disorders. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.

Orientations Futures

There are several future directions for research on 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, including the development of more potent derivatives and the investigation of its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research is needed to fully elucidate the mechanism of action of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential side effects.

Méthodes De Synthèse

The synthesis of 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves a multi-step process that includes the reaction of 2-aminopyrimidine with benzyl bromide, followed by the reaction of the resulting intermediate with 4-phenylpiperazine and methyl iodide. The final product is obtained through further purification and isolation steps.

Applications De Recherche Scientifique

5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. Research has shown that 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone exhibits significant affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 5-benzyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to exhibit activity at the sigma-1 receptor, which has been implicated in the treatment of depression, anxiety, and neurodegenerative diseases.

Propriétés

IUPAC Name

5-benzyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-17-20(16-18-8-4-2-5-9-18)21(27)24-22(23-17)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11H,12-16H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYOQCCLNJHVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.